![molecular formula C4H7FN4 B2952591 1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine CAS No. 1443289-85-7](/img/structure/B2952591.png)
1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine is a heterocyclic compound belonging to the triazole family Triazoles are known for their versatile chemical properties and significant biological activities
作用机制
Target of Action
Triazole compounds, in general, have been known to interact with a variety of receptors and enzymes, exhibiting a broad range of important biological activities .
Mode of Action
It’s worth noting that triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The presence of a fluorine atom in the compound could potentially enhance these interactions, thereby increasing its pharmacological activity .
Pharmacokinetics
The presence of a fluorine atom in the compound could potentially enhance its bioavailability, as fluorinated heterocycles have been reported to exhibit enhanced biological activities compared to their non-fluorinated counterparts .
Result of Action
Given the broad spectrum of biological activities associated with triazole compounds, it can be inferred that this compound could potentially have a wide range of effects at the molecular and cellular level .
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine can be synthesized through various methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, making it a preferred method for synthesizing triazoles .
Industrial Production Methods: Industrial production of this compound often involves optimizing the click chemistry process to ensure high yield and purity. This includes controlling reaction temperature, solvent choice, and catalyst concentration. Green chemistry approaches, such as using microwave irradiation or ultrasound, are also explored to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions: 1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluoroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles .
科学研究应用
1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: This compound is explored for its potential in drug discovery, particularly for its anticancer and antifungal properties.
相似化合物的比较
1,2,4-Triazole: Another triazole isomer with similar biological activities but different structural properties.
1,2,3-Triazole Derivatives: Compounds with different substituents on the triazole ring, offering varied chemical and biological properties.
Uniqueness: 1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .
属性
IUPAC Name |
1-(2-fluoroethyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FN4/c5-1-2-9-3-4(6)7-8-9/h3H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFXLNVWCBLVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCF)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2952508.png)
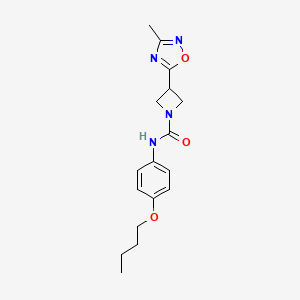

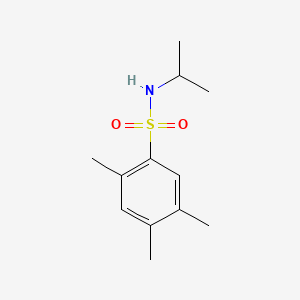
![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2952514.png)
![2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2952515.png)
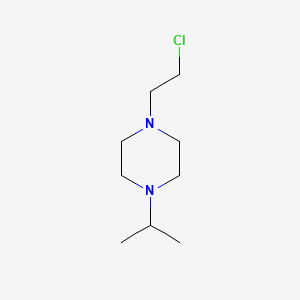
![1-methanesulfonyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]piperidine-4-carboxamide](/img/structure/B2952518.png)
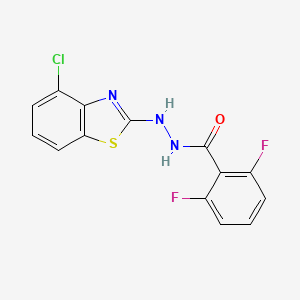
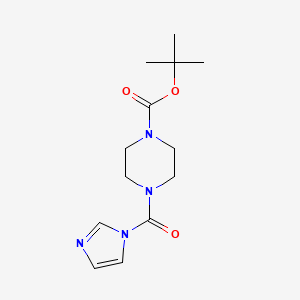
![N-(2,4-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2952522.png)
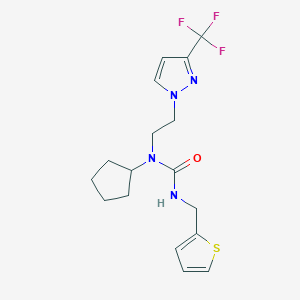
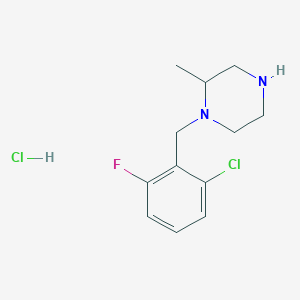
![3-(((3-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2952530.png)
